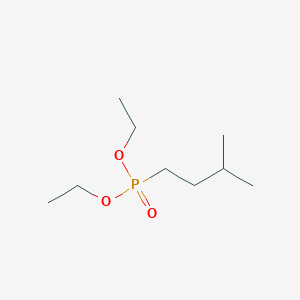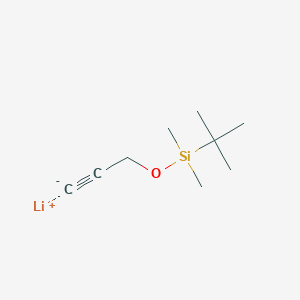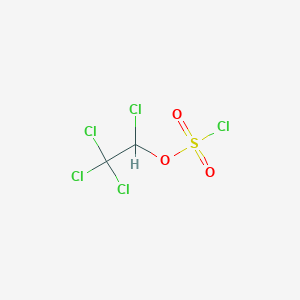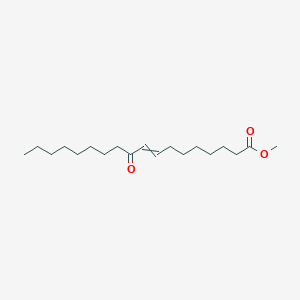
cadmium;zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium and zinc are two elements that belong to Group 12 of the periodic table. They share similar chemical properties but have distinct characteristics and applications. Cadmium is a soft, bluish-white metal that is chemically similar to zinc but is denser and more toxic. Zinc, on the other hand, is a bluish-silver metal that is essential for human health and is widely used in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium and zinc compounds can be synthesized through various methods. One common method is metathesis with alkylaluminium or alkyllithium compounds. For example, zinc chloride reacts with aluminium trimethyl to form dimethylzinc and aluminium chloride . Another method involves the oxidative addition between zinc metal and an alkyl halide followed by Schlenk equilibration .
Industrial Production Methods: Cadmium is primarily obtained as a by-product of zinc production. The chief zinc ore, zinc blende (sphalerite), contains small quantities of cadmium. During the roasting of zinc sulfide to produce zinc oxide, cadmium becomes concentrated in the fumes, which are then treated to obtain cadmium . Zinc is produced through various methods, including electrolytic processes and thermal reduction.
Chemical Reactions Analysis
Types of Reactions: Cadmium and zinc undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cadmium reacts with oxygen to form cadmium oxide, and zinc reacts with oxygen to form zinc oxide . Both metals can also react with halogens to form halides, such as cadmium chloride and zinc chloride .
Common Reagents and Conditions: Common reagents used in reactions with cadmium and zinc include halogens, acids, and alkalis. For instance, cadmium reacts with hydrochloric acid to form cadmium chloride and hydrogen gas . Zinc reacts with hydrochloric acid to form zinc chloride and hydrogen gas .
Major Products Formed: The major products formed from reactions involving cadmium and zinc include their respective oxides, halides, and other compounds. For example, cadmium oxide and zinc oxide are formed when the metals react with oxygen .
Scientific Research Applications
Cadmium and zinc compounds have numerous scientific research applications. Cadmium zinc telluride (CdZnTe) is widely used in radiation detection systems due to its high spectral resolution and sensitivity . Zinc is essential for human health and is used in various biological and medical applications, including as a dietary supplement to reduce cadmium toxicity . Additionally, cadmium and zinc compounds are used in the production of semiconductors, batteries, and pigments .
Mechanism of Action
Cadmium exerts its toxic effects by disrupting cellular events, including growth, proliferation, and apoptosis. It generates reactive oxygen species, weakens the antioxidant defense, and inactivates enzymes . Zinc, on the other hand, plays a protective role by inducing metallothionein and maintaining redox homeostasis . Cadmium gains entry into cells via zinc and calcium transporters, altering the homeostasis of these metal ions .
Comparison with Similar Compounds
Cadmium and zinc are often compared with other Group 12 elements, such as mercury. While zinc and cadmium form amphoteric oxides, mercury forms mercury(II) oxide only within a narrow temperature range . Zinc and cadmium are more reactive with acids compared to mercury, which dissolves only in oxidizing acids . Additionally, cadmium is more toxic than zinc and has different applications due to its unique properties .
Similar Compounds:- Mercury (Hg)
- Zinc (Zn)
- Cadmium (Cd)
Cadmium and zinc share similarities with these elements but also have distinct differences that make them unique in their applications and chemical behavior.
Properties
| 94228-50-9 | |
Molecular Formula |
CdZn |
Molecular Weight |
177.8 g/mol |
IUPAC Name |
cadmium;zinc |
InChI |
InChI=1S/Cd.Zn |
InChI Key |
CEKJAYFBQARQNG-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)






![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)
![2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14360769.png)



![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)
